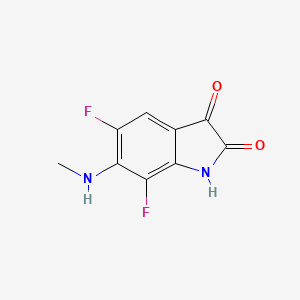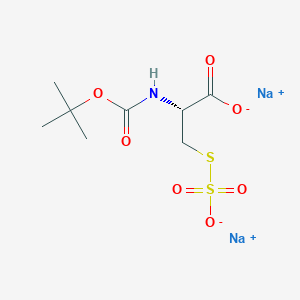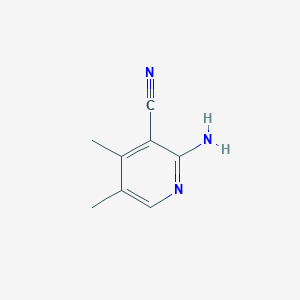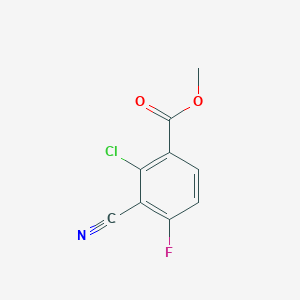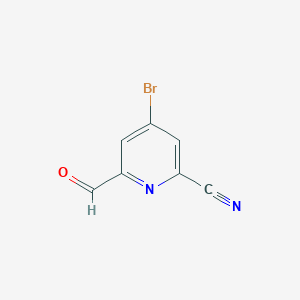
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is particularly interesting because of its unique structure, which combines an indole core with a trifluoromethoxyphenyl group, potentially leading to diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like indole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification processes such as crystallization or chromatography would be essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For instance, they can act as agonists or antagonists to certain receptors, modulating cellular responses and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyindole-3-acetic acid: A metabolite of psilocybin and psilocin, known for its role in plant hormone regulation.
4-Hydroxyphenylacetic acid: A phenolic acid used in various chemical syntheses.
Uniqueness
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid stands out due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This unique feature may enhance its potential in drug development and other scientific applications.
Eigenschaften
Molekularformel |
C17H12F3NO4 |
|---|---|
Molekulargewicht |
351.28 g/mol |
IUPAC-Name |
2-[4-hydroxy-6-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-12-3-1-2-9(4-12)10-5-13-16(14(22)6-10)11(8-21-13)7-15(23)24/h1-6,8,21-22H,7H2,(H,23,24) |
InChI-Schlüssel |
OHTWQFNWOFSDFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)O)C(=CN3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






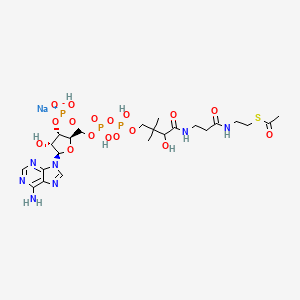


![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
